

2-Amino-3,5-difluorophenol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,5-difluorophenol

Cat. No.: B112039

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for **2-Amino-3,5-difluorophenol**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for **2-Amino-3,5-difluorophenol** (CAS No: 163733-98-0). The information is compiled and presented to meet the needs of professionals in research and development who handle this chemical. This guide includes detailed data on its properties, toxicological profile, and standardized experimental protocols relevant to its hazard assessment.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of **2-Amino-3,5-difluorophenol** are summarized in the table below. This data is essential for safe handling, storage, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₆ H ₅ F ₂ NO	PubChem
Molecular Weight	145.11 g/mol	PubChem[1]
Appearance	Solid-Powder	Sigma-Aldrich[2]
Purity	99%	Sigma-Aldrich[2]
CAS Number	163733-98-0	Sigma-Aldrich[2]
IUPAC Name	2-amino-3,5-difluorophenol	PubChem[1]
Synonyms	2,4-Difluoro-6-hydroxyaniline	Sigma-Aldrich[2]
Storage Temperature	2-8°C	Sigma-Aldrich[2]

Toxicological Data

The toxicological profile of **2-Amino-3,5-difluorophenol**, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates several hazards. These are summarized below.

Hazard Class	GHS Category	Hazard Statement	Source
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	PubChem[1]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	PubChem[1]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	PubChem[1]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	PubChem[1]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	PubChem[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation	Category 3	H335: May cause respiratory irritation	PubChem[1]

Experimental Protocols

While specific experimental data for **2-Amino-3,5-difluorophenol** is not publicly available, the hazard classifications are determined by standardized methodologies. The following are detailed descriptions of the types of experimental protocols, based on OECD guidelines, that are used to assess the hazards listed above.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

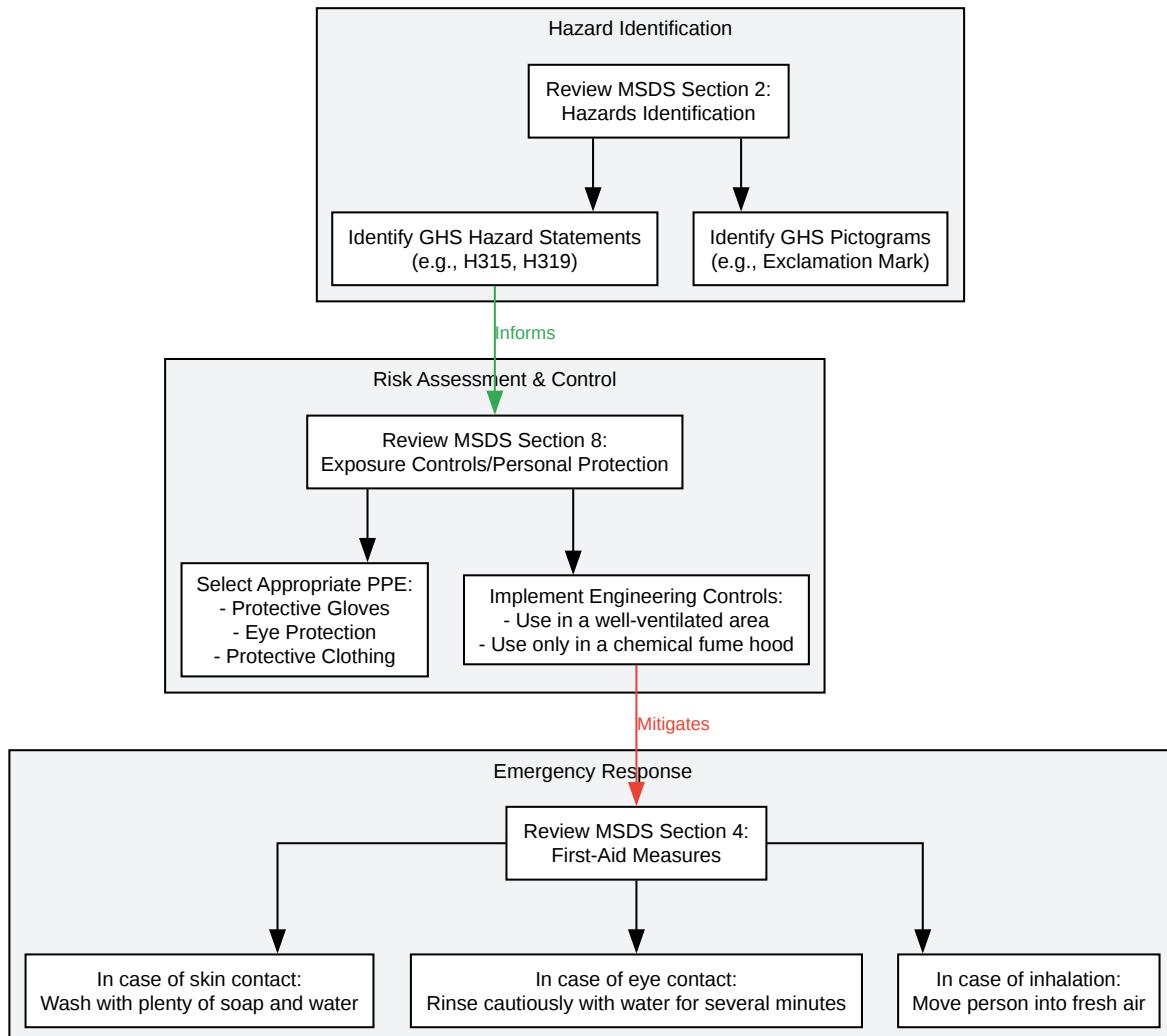
Methodology:

- Animal Model: Healthy, young adult albino rabbits are typically used.

- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
- Application: A dose of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing. An adjacent area of untreated skin serves as a control.
- Exposure: The test substance is applied for a period of up to 4 hours.
- Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The degree of skin reaction is scored according to a standardized grading system. The reversibility of the observed effects is also assessed for up to 14 days.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro method provides an alternative to animal testing for identifying skin irritants.


Methodology:

- Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.^[3]
- Application: The test chemical is applied topically to the surface of the RhE tissue.
- Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a further recovery period (e.g., 42 hours).^[3]
- Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan salt.^[3] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its absorbance.

- Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., $\leq 50\%$) compared to a negative control.[3]

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for the identification of hazards associated with a chemical like **2-Amino-3,5-difluorophenol** and the subsequent response actions based on the information typically found in a Material Safety Data Sheet.

[Click to download full resolution via product page](#)

Caption: Hazard Identification and Response Workflow.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel.

Handling:

- Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[3]
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

Storage:

- Keep the container tightly closed.
- Store in a cool, dry, and well-ventilated place.
- The recommended storage temperature is between 2°C and 8°C.[2]
- Store locked up.[4]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
- Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
- Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

Fire-Fighting Measures

- Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3]
- Specific Hazards: The substance is non-combustible, but containers may burn.[4]
- Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[3]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Methods for Cleaning Up: Absorb spills with inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[3]

This technical guide provides a detailed overview of the material safety data for **2-Amino-3,5-difluorophenol**, intended to support its safe use in research and development. For complete and up-to-date information, always refer to the most recent Safety Data Sheet provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uniube.br [uniube.br]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. x-cellr8.com [x-cellr8.com]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [2-Amino-3,5-difluorophenol material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112039#2-amino-3-5-difluorophenol-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com